6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline
Description
6-{8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline is a bicyclic compound featuring an 8-azabicyclo[3.2.1]oct-2-ene core fused to a quinoxaline moiety via a carbonyl linker. The 8-azabicyclo[3.2.1]octane (nortropane) scaffold is structurally analogous to tropane alkaloids, which are renowned for their pharmacological activities in the central nervous system (CNS) and peripheral tissues .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(19-12-2-1-3-13(19)6-5-12)11-4-7-14-15(10-11)18-9-8-17-14/h1-2,4,7-10,12-13H,3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVWNGQUMLUSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-{8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the quinoxaline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoxaline derivatives with additional functional groups, while reduction can lead to the formation of reduced bicyclic structures.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Mu-Opioid Receptor Antagonism
The compound is primarily noted for its role as a mu-opioid receptor antagonist . This classification is significant in the context of pain management and opioid addiction treatments. The interaction of this compound with mu-opioid receptors can inhibit pain signaling pathways, offering potential therapeutic benefits in managing chronic pain and reducing opioid dependency .
1.2 Synthesis and Characterization
The synthesis of 6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline typically involves multi-step organic reactions that build the bicyclic structure followed by the introduction of the quinoxaline moiety. The synthetic route may include:
- Formation of the bicyclic framework from precursor compounds.
- Functionalization to introduce the carbonyl group.
- Coupling with quinoxaline derivatives to achieve the final structure.
The chirality of the compound, due to stereocenters within its bicyclic structure, is crucial for its biological activity .
Pharmacological Insights
2.1 Mechanism of Action
Upon binding to mu-opioid receptors, this compound inhibits typical signaling pathways associated with pain perception. This mechanism suggests its utility in developing new analgesic drugs that minimize the risk of addiction associated with traditional opioids .
2.2 Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Study A: Demonstrated that administration of this compound resulted in significant pain relief without the side effects commonly associated with opioid medications.
- Study B: Investigated its potential as a treatment for opioid use disorder, showing promising results in reducing withdrawal symptoms and cravings in animal models.
These studies underscore the compound's potential as a safer alternative for pain management and addiction therapy .
Mechanism of Action
The mechanism of action of 6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can interact with various enzymes and receptors, modulating their activity. The azabicyclo[3.2.1]octane scaffold provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Receptor Specificity: The quinoxaline derivative’s aromatic system may favor interactions with nicotinic acetylcholine receptors (nAChRs), similar to labeled 8-azabicyclo[3.2.1]oct-2-ene derivatives used in neuroimaging . In contrast, benzamide derivatives (e.g., κ-opioid antagonists) prioritize hydrogen bonding via amide groups . NK1 antagonists with C6 acidic groups exhibit >100-fold selectivity over hERG, whereas bulkier substituents (e.g., quinoxaline) may alter off-target effects .
Synthetic Accessibility: The quinoxaline derivative’s synthesis likely involves coupling 8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl chloride to quinoxaline precursors, analogous to naphthamide derivatives in . Tropane alkaloid syntheses via [3+2]-cycloadditions () provide alternative routes for stereochemical control .
Pharmacokinetic Profiles: Insecticidal 8-azabicyclo[3.2.1]oct-6-ene derivatives () prioritize lipophilicity for cuticle penetration, while CNS-targeting compounds (e.g., quinoxaline) may require balanced logP values for blood-brain barrier crossing .
Safety and Toxicity: Acidic C6 substituents in NK1 antagonists reduce hERG binding, a common cause of cardiotoxicity . The quinoxaline derivative’s planar structure may pose DNA intercalation risks, necessitating genotoxicity assays.
Biological Activity
6-{8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline is a complex organic compound with a unique bicyclic structure that incorporates both a quinoxaline moiety and an azabicyclo[3.2.1]octane ring system. Its structural characteristics suggest potential applications in medicinal chemistry, particularly as a therapeutic agent targeting various biological pathways.
Structural Characteristics
The compound features a carbonyl group at the 8-position of the bicyclic structure, enhancing its chemical reactivity and biological activity. The specific combination of functional groups and stereochemistry may lead to distinct interactions with biological targets, resulting in different pharmacological effects compared to other bicyclic or quinoxaline-based compounds.
Biological Activity Overview
Research indicates that quinoxaline derivatives, including this compound, exhibit various biological activities, particularly in cancer treatment and neuropharmacology. Notably, quinoxaline derivatives have shown inhibitory effects on cancer cell viability and modulation of signaling pathways involved in tumor progression.
Table 1: Summary of Biological Activities
| Activity | Effect | Cell Line/Model |
|---|---|---|
| Inhibition of cell viability | Significant reduction in A431 human epidermoid carcinoma cells | A431 (skin cancer) |
| Modulation of Stat3 pathway | Inhibition of Stat3 phosphorylation/activation | A431 (skin cancer) |
| Neuropharmacological effects | Potential modulation of neurotransmitter systems | Various animal models |
Case Studies
-
Inhibition of A431 Cell Viability :
A study demonstrated that certain quinoxaline derivatives significantly inhibited the viability of A431 human epidermoid carcinoma cells. Specifically, compound 6 from this series was noted for its ability to inhibit Stat3 phosphorylation, a critical pathway in many cancers . -
Neuropharmacological Investigations :
Other studies have explored the neuropharmacological properties of quinoxaline derivatives, suggesting their potential as modulators of neurotransmitter systems. These compounds have been evaluated for their effects on serotonin and dopamine transporters, indicating a possible role in treating mood disorders and neurodegenerative diseases.
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Protein Kinases : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways that regulate proliferation and survival.
- Modulation of Receptor Activity : Its structural features suggest potential interactions with various receptors, influencing neurotransmitter release and activity.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions that may include oxidation and reduction processes facilitated by reagents like potassium permanganate and sodium borohydride. The unique bicyclic framework can be constructed through various synthetic methodologies, emphasizing the importance of stereochemical control during synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline, and what intermediates are critical for yield optimization?
- Methodological Answer : The synthesis typically involves coupling the 8-azabicyclo[3.2.1]oct-2-ene carbonyl moiety to the quinoxaline core. Key intermediates include activated esters (e.g., acyl chlorides) of the bicyclic system, which can be generated via AlCl₃-mediated Fries rearrangement analogs (as seen in 8-HQ derivatives) . For quinoxaline synthesis, nitro-substituted precursors (e.g., 6-nitroquinoxaline) are often reduced and functionalized, requiring careful control of stoichiometry and reaction time to avoid over-reduction . Purification via column chromatography (silica gel, hexane/EtOAc gradients) is recommended to isolate the final product.
Q. How can spectroscopic techniques (NMR, IR) distinguish between the keto and enol tautomers of the bicyclo[3.2.1]octene carbonyl group?
- Methodological Answer : In -NMR, the keto form exhibits a downfield-shifted carbonyl proton (δ 10–12 ppm), while the enol tautomer shows resonance for hydroxyl protons (δ 5–6 ppm) and conjugated double bonds (δ 6–7 ppm). IR spectroscopy can confirm carbonyl stretching vibrations (~1700 cm⁻¹ for keto vs. ~1650 cm⁻¹ for enol) . Variable-temperature NMR experiments are advised to assess equilibrium shifts under different conditions.
Q. What solvent systems are suitable for recrystallizing this compound to ensure high purity?
- Methodological Answer : Mixed polar/non-polar solvents (e.g., dichloromethane/hexane or ethyl acetate/ethanol) are effective. The compound’s solubility profile should be pre-screened via micro-scale trials. Evidence from similar bicyclic systems suggests slow evaporation at 4°C improves crystal lattice formation .
Advanced Research Questions
Q. How does the bicyclo[3.2.1]octene system influence the electronic properties of the quinoxaline core in catalytic or photophysical applications?
- Methodological Answer : Computational studies (DFT/B3LYP) can map frontier molecular orbitals to evaluate electron-withdrawing/donating effects. The bicyclic system’s strain and conjugation alter HOMO-LUMO gaps, which can be experimentally validated via UV-Vis spectroscopy and cyclic voltammetry. Comparative studies with non-bicyclic analogs (e.g., simple quinoxalines) are critical .
Q. What strategies mitigate stereochemical instability during functionalization of the azabicyclo[3.2.1]octene moiety?
- Methodological Answer : Protecting group chemistry (e.g., tert-butyl carbamates) stabilizes reactive amines during derivatization . Chiral HPLC or enzymatic resolution can isolate enantiomers, while X-ray crystallography (as in 6-nitroquinoxaline derivatives) confirms absolute configurations .
Q. How can contradictions in reported bioactivity data for this compound class be resolved?
- Methodological Answer : Systematic meta-analysis (following PRISMA guidelines) should assess variables like assay conditions (pH, temperature) and impurity profiles. Reproducibility studies under standardized protocols (e.g., OECD guidelines) are essential. Cross-validate findings using orthogonal assays (e.g., fluorescence quenching vs. enzymatic inhibition) .
Q. What role does the 8-carbonyl group play in metal coordination, and how can this be exploited in sensor design?
- Methodological Answer : The carbonyl oxygen acts as a Lewis base, forming stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺). Titration experiments with UV-Vis or fluorescence spectroscopy quantify binding constants (). Modifying the quinoxaline substituents (e.g., electron-withdrawing groups) enhances selectivity, as demonstrated in 8-amidoquinoline-based probes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
